
Furan-2-yl(1H-1,2,4-triazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2-yl(1H-1,2,4-triazol-1-yl)methanone is a heterocyclic compound that combines a furan ring and a triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and triazole rings in its structure imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Furan-2-yl(1H-1,2,4-triazol-1-yl)methanone can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization to form the triazole ring . Another method includes the reaction of furan-2-carboxylic acid hydrazide with ammonium thiocyanate in the presence of hydrochloric acid, followed by cyclization with potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Furan-2-yl(1H-1,2,4-triazol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Furan-2-yl(1H-1,2,4-triazol-1-yl)methanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of Furan-2-yl(1H-1,2,4-triazol-1-yl)methanone involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Furan-2-yl(1H-1,2,4-triazol-1-yl)methanone can be compared with other similar compounds, such as:
5-Furan-2-yl[1,3,4]oxadiazole-2-thiol: This compound also contains a furan ring and has similar biological activities.
1-[5-Ethyl-3-(5-nitro-2-furanyl)-1H-1,2,4-triazol-1-yl]ethanone: Another compound with a triazole ring, used in various chemical and biological studies.
The uniqueness of this compound lies in its specific combination of furan and triazole rings, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
94145-02-5 |
|---|---|
Molekularformel |
C7H5N3O2 |
Molekulargewicht |
163.13 g/mol |
IUPAC-Name |
furan-2-yl(1,2,4-triazol-1-yl)methanone |
InChI |
InChI=1S/C7H5N3O2/c11-7(6-2-1-3-12-6)10-5-8-4-9-10/h1-5H |
InChI-Schlüssel |
SMWJROWQRLQPNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C(=O)N2C=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-5-[(methylamino)methyl]-1,3-oxazole](/img/structure/B12862457.png)

![1-(7-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12862471.png)
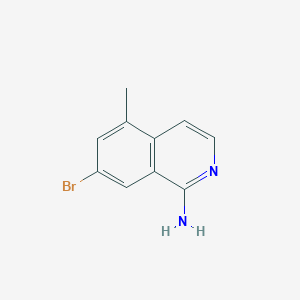
![2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12862496.png)
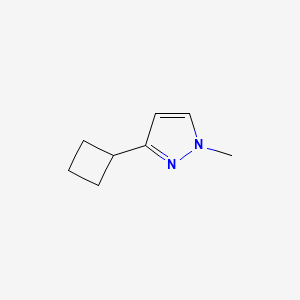
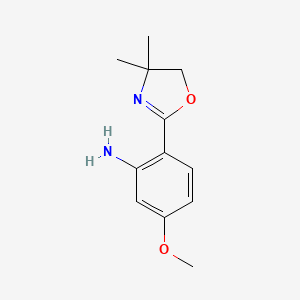
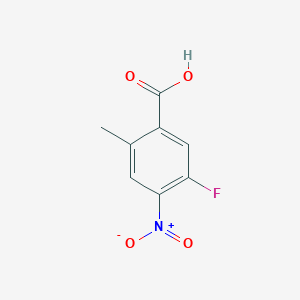
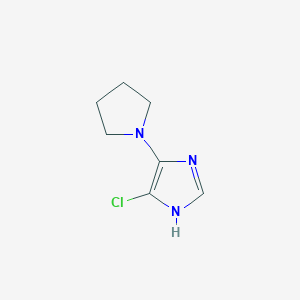
![[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12862521.png)
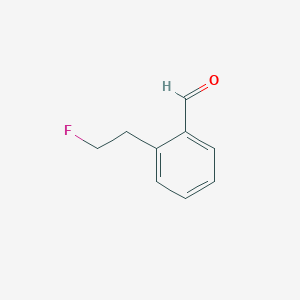
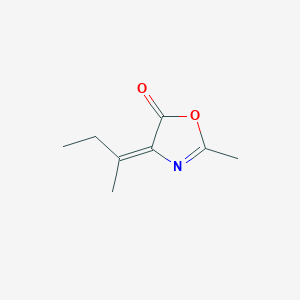
![2-Ethyl 5-methyl 3-bromoimidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B12862546.png)
